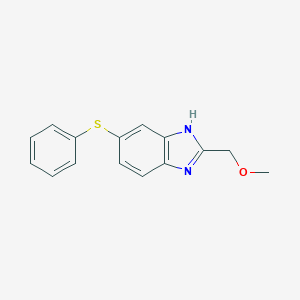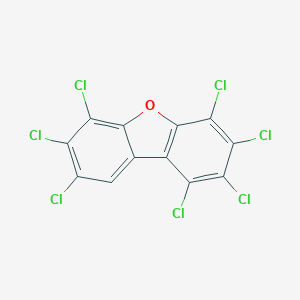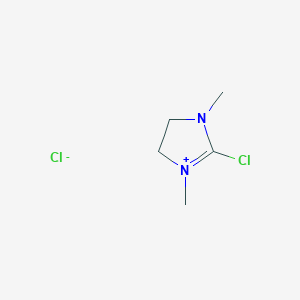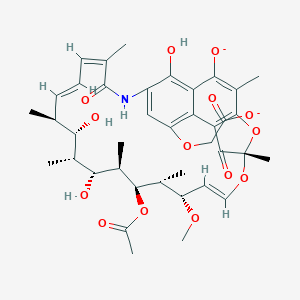
Rifamycin B
Descripción general
Descripción
Rifamycin B is a semisynthetic antibiotic produced from Streptomyces mediterranei . It has a broad antibacterial spectrum, including activity against several forms of Mycobacterium . In susceptible organisms, it inhibits DNA-dependent RNA polymerase activity by forming a stable complex with the enzyme . It thus suppresses the initiation of RNA synthesis .
Synthesis Analysis
Rifamycin B is synthesized through a network of reactions underlying the biosynthesis of rifamycin SV, S, L, O, and B . The two-subunit transketolase Rif15 and the cytochrome P450 enzyme Rif16 mediate, respectively, a unique C-O bond formation in rifamycin L and an atypical P450 ester-to-ether transformation from rifamycin L to B .
Molecular Structure Analysis
The molecular formula of Rifamycin B is C39H49NO14 . It is a carboxylic acid, an acetate ester, an organic heterotetracyclic compound, and a member of rifamycins . It is a conjugate acid of a rifamycin B (2-) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Rifamycin B are complex and involve a network of reactions underlying the biosynthesis of rifamycin SV, S, L, O, and B . The two-subunit transketolase Rif15 and the cytochrome P450 enzyme Rif16 mediate, respectively, a unique C-O bond formation in rifamycin L and an atypical P450 ester-to-ether transformation from rifamycin L to B .
Physical And Chemical Properties Analysis
Rifamycin B has a molecular weight of 755.8 g/mol . It is a carboxylic acid, an acetate ester, an organic heterotetracyclic compound, and a member of rifamycins .
Aplicaciones Científicas De Investigación
Treatment of Tuberculosis (TB)
Rifamycin B is a critical antibiotic in the fight against TB. It exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP). This mechanism is essential for the treatment of TB, especially in cases of multidrug-resistant strains .
Combating Multidrug-Resistant Bacteria
The antibiotic properties of Rifamycin B are not limited to TB. It’s also effective against a broader range of multidrug-resistant bacteria. This makes it a valuable resource in the development of new treatments for various bacterial infections .
Prosthetic Joint Infections
Rifamycin B has shown efficacy in combination treatments for staphylococcal biofilms, which are often associated with prosthetic joint infections. Its ability to work in tandem with other antibiotics makes it a potent option for such complex infections .
Optimization of Antibiotic Production
Research into the fermentation environment for Rifamycin B production has led to improved yields. By identifying balanced medium component concentrations, scientists have been able to enhance the production of this vital antibiotic .
Biosynthetic Pathway Studies
The gene cluster associated with Rifamycin B production is a rich field of study, containing over 50 open reading frames. Understanding this pathway is crucial for biotechnological applications and could lead to more efficient production methods .
Enzyme Research
Rifamycin B oxidase, a type of diphenol oxidase, has been studied for its potential applications in enzyme research. This could have implications for various industrial processes where such enzymes are utilized .
Pharmacopoeia Reference Standard
As a reference standard in pharmacopoeia, Rifamycin B plays a crucial role in ensuring the quality and consistency of pharmaceutical products. It serves as a benchmark for laboratory tests prescribed in the European Pharmacopoeia .
AIDS-Associated Mycobacterial Infections
Rifamycin B is increasingly important in the health sector for its use in AIDS-associated mycobacterial infections caused by Mycobacterium avium complex. Its structural complexity and effectiveness make it a key component in treatment regimens .
Safety and Hazards
Rifamycin B should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
Rifamycin B, like other members of the rifamycin family, primarily targets the DNA-dependent RNA polymerase (RNAP) of prokaryotes . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .
Mode of Action
Rifamycin B exerts its antibacterial effect by strongly binding to the RNAP . This binding inhibits RNA synthesis, particularly during the initiation phase of the process . The interaction involves stacking interactions between the naphthalene ring of Rifamycin B and the aromatic moiety in the polymerase .
Biochemical Pathways
The inhibition of RNAP by Rifamycin B affects the RNA synthesis pathway . This disruption prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . The biosynthesis of Rifamycin B itself begins with the synthesis of the polyketide starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which forms part of the final naphthalene aromatic moiety in Rifamycin B .
Pharmacokinetics
It’s known that rifamycin b is poorly absorbed after oral administration, with 97% of the drug recovered primarily unchanged in feces . Rifamycin B’s maximum concentration (Cmax) in plasma occurs around 2 hours after ingestion, and its half-life is approximately 2.5–4 hours .
Result of Action
The primary result of Rifamycin B’s action is the inhibition of bacterial growth and proliferation . By inhibiting RNAP and, consequently, RNA synthesis, Rifamycin B prevents bacteria from producing essential proteins . This leads to bactericidal activity against many Gram-positive and Gram-negative bacteria .
Action Environment
The efficacy of Rifamycin B can be influenced by various environmental factors. For instance, the β-barrel assembly machinery in bacteria plays a crucial role in restricting Rifamycin B from entering the cell . Additionally, cellular functions such as iron acquisition, DNA repair, aerobic respiration, and carbon metabolism can modulate the killing efficacy of Rifamycin B .
Propiedades
IUPAC Name |
2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43)/b11-10+,14-13+,18-12-/t17-,19+,20+,21+,25-,31-,32+,35+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTCRTQCPJICLD-KTQDUKAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H49NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037384 | |
| Record name | Rifamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rifamycin B | |
CAS RN |
13929-35-6 | |
| Record name | Rifamycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13929-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rifamycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013929356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rifamycin, 4-O-(carboxymethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIFAMYCIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DDB535DJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of rifamycin B and its derivatives?
A: Rifamycin B and its derivatives, including rifampicin, exert their antibacterial activity by specifically inhibiting bacterial DNA-dependent RNA polymerases. [, , ] This inhibition disrupts the transcription process, ultimately leading to bacterial cell death.
Q2: How does the inhibition of bacterial RNA polymerase by rifamycin B differ from its interaction with eukaryotic RNA polymerases?
A: Rifamycins exhibit selective toxicity towards bacterial RNA polymerases. This selectivity is attributed to structural differences between bacterial and eukaryotic RNA polymerases, allowing rifamycins to bind to the bacterial enzyme with higher affinity and specificity. [, ]
Q3: What is the molecular formula and weight of rifamycin B?
A: Rifamycin B has the molecular formula C39H47NO13 and a molecular weight of 717.76 g/mol. []
Q4: What spectroscopic data are available for characterizing rifamycin B?
A: Rifamycin B can be characterized using various spectroscopic techniques, including UV-Vis spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about its functional groups, structure, and molecular weight. [, , , ]
Q5: What is rifamycin oxidase, and what role does it play in rifamycin production?
A: Rifamycin oxidase is an enzyme that catalyzes the biotransformation of rifamycin B to rifamycin S, a more potent antibiotic and a key intermediate in the synthesis of several semisynthetic rifamycins. This enzyme is found in various microorganisms, including Humicola spp. and Curvularia lunata. [, , ]
Q6: Have any quantitative structure-activity relationship (QSAR) studies been conducted on rifamycin B derivatives?
A: Yes, QSAR studies have been conducted on rifamycin B amides and hydrazides to investigate the relationship between their chemical structure and antibacterial activity as well as toxicity in mice. These studies have revealed that activity is often a parabolic function of the partition coefficient (log P) and that the electronic parameter (σ*) plays a crucial role in determining toxicity. [, ]
Q7: What is the impact of structural modifications on the activity of rifamycin B derivatives?
A: Structural modifications of rifamycin B, particularly at the C-3, C-4, C-21, and C-23 positions, significantly influence its antibacterial activity, potency, and selectivity. [, ] Researchers have successfully synthesized analogs with improved activity against rifampicin-resistant Mycobacterium tuberculosis strains by modifying the polyketide backbone. [] One notable example is the synthesis of 24-desmethylrifampicin, which demonstrated enhanced activity against multidrug-resistant strains compared to rifampicin. []
Q8: Are there any strategies to improve the stability or solubility of rifamycin B?
A: While rifamycin B itself is not widely used clinically, its derivative, rifampicin, is often formulated to improve its stability and bioavailability. Techniques like microencapsulation and the use of cyclodextrin complexes have been explored to enhance solubility, stability, and controlled release. []
Q9: What is the significance of barbital in rifamycin B fermentation?
A: Barbital, a central nervous system depressant, has been found to enhance rifamycin B production in Amycolatopsis mediterranei cultures. [, ] The mechanism of this enhancement is not fully understood, but it highlights the complexity of rifamycin biosynthesis and the potential for using various compounds to optimize its production.
Q10: What are the known mechanisms of resistance to rifamycin B and its derivatives?
A: The most prevalent mechanism of resistance to rifamycin B and its derivatives, particularly in Mycobacterium tuberculosis, involves mutations in the rpoB gene, which encodes the β subunit of RNA polymerase. These mutations alter the drug-binding site, reducing the affinity of rifamycins for the enzyme and leading to resistance. [, ]
Q11: What factors influence the industrial production of rifamycin B?
A: Industrial production of rifamycin B is influenced by various factors, including strain selection, medium composition, dissolved oxygen levels, pH, temperature, and fermentation mode. [, , , , , , , ] Optimization strategies involve manipulating these parameters to maximize yield and reduce production costs.
Q12: What are some strategies employed to improve rifamycin B production?
A12: Researchers have employed diverse approaches to enhance rifamycin B production, including:
- Strain improvement: This involves using techniques like random mutagenesis and genetic engineering to develop strains with higher rifamycin B productivity. [, , , , ]
- Medium optimization: Identifying the optimal carbon and nitrogen sources, as well as their concentrations, is crucial. [, , , , ]
- Fed-batch fermentation: This technique involves the controlled addition of nutrients during fermentation to maintain optimal conditions for growth and rifamycin B production. [, , ]
Q13: How does dissolved oxygen affect rifamycin B production?
A: Rifamycin B fermentation is an aerobic process requiring high levels of dissolved oxygen. Studies have shown that maintaining dissolved oxygen above 25% saturation is crucial for optimal rifamycin B production. [, ] Insufficient oxygen supply can lead to decreased yields.
Q14: What is the role of gene amplification in improving rifamycin B production?
A: Gene amplification, involving the increase in copy number of specific genes, has been successfully employed to enhance rifamycin B production. In a study using Amycolatopsis mediterranei, amplification of genes involved in rifamycin biosynthesis resulted in a significant increase in productivity. []
Q15: How do different nitrogen sources impact rifamycin B production?
A: The type and concentration of nitrogen sources in the fermentation medium can significantly impact rifamycin B production. Studies have shown that replacing ammonium sulfate with potassium nitrate or ammonium nitrate can lead to substantial yield improvements. [, ]
Q16: What is the significance of colony morphology in rifamycin B production?
A: Colony morphology can serve as a visual indicator of rifamycin B productivity. Research has revealed a correlation between specific colony morphologies, such as orange-red colored colonies with rosette shapes, and higher rifamycin B yields. []
Q17: What are some analytical methods used to determine rifamycin B activity?
A17: Two main methods are employed to determine rifamycin B activity:
- Spectrophotometric estimation: This method utilizes the characteristic UV-Vis absorbance properties of rifamycin B for quantification. It is generally considered more accurate, especially for purified preparations. []
Q18: What is the role of the rif gene cluster in rifamycin B biosynthesis?
A: The rif gene cluster in Amycolatopsis mediterranei encodes a type I polyketide synthase (PKS) and various tailoring enzymes responsible for the biosynthesis of rifamycin B. This cluster spans approximately 96 kb and contains genes encoding enzymes involved in the assembly of the polyketide backbone, the formation of the naphthoquinone chromophore, and post-PKS modifications. [, , , , ]
Q19: How can genetic engineering be used to generate rifamycin analogs?
A: Genetic engineering of the rif gene cluster provides a powerful tool for generating novel rifamycin analogs. Researchers have successfully swapped specific domains within the rifamycin PKS with those from other PKS systems, leading to the production of modified rifamycin analogs with altered structures and potentially improved activities. [, , ]
Q20: What is the role of the rifF gene in rifamycin B biosynthesis?
A: The rifF gene, located downstream of the rif PKS gene cluster, encodes an amide synthase responsible for releasing the completed linear polyketide chain from the PKS and catalyzing the formation of the macrocyclic ansa ring, a characteristic structural feature of rifamycins. []
Q21: What insights have been gained into the early steps of rifamycin B biosynthesis?
A: Studies on Amycolatopsis mediterranei mutants have led to the isolation and characterization of early intermediates in rifamycin B biosynthesis. These include proansamycin B, 34a-deoxy-rifamycin W, and various linear polyketide intermediates, providing valuable insights into the biosynthetic pathway and the timing of key steps, such as the formation of the naphthoquinone ring. [, , ]
Q22: What is the significance of 3-amino-5-hydroxybenzoic acid (AHBA) in rifamycin biosynthesis?
A: AHBA serves as the unique biosynthetic starter unit for rifamycin and related ansamycin antibiotics. Its biosynthesis involves a novel branch of the shikimate pathway, which has been extensively studied through genetic and biochemical approaches. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



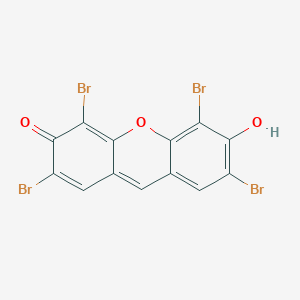

![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)
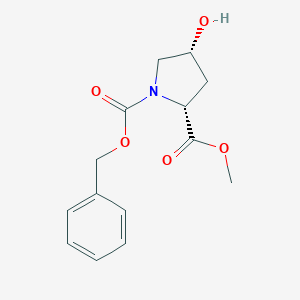


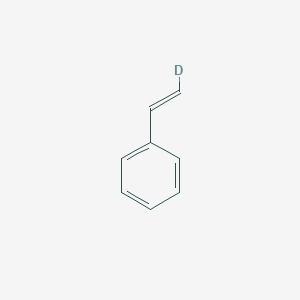
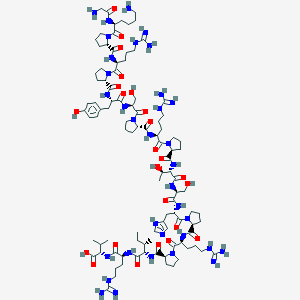

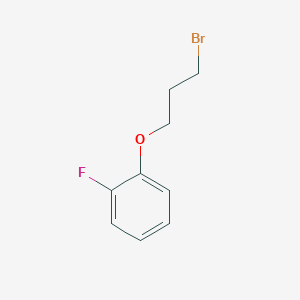
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)
